1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one
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Overview
Description
1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one is a piperidine derivative that has garnered attention in various scientific fields due to its unique chemical structure and properties. Piperidine derivatives are known for their significance in medicinal chemistry, and this compound is no exception .
Preparation Methods
The synthesis of 1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one typically involves the reaction of piperidin-4-one with benzenesulfonyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and bases such as triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents, strong acids or bases, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzenesulfonyl-2,5-dimethyl-piperidin-4-one can be compared with other piperidine derivatives, such as:
Piperidine-4-one: A simpler structure without the benzenesulfonyl group, used in similar synthetic applications.
1-(4-Chloro-benzenesulfonyl)-3,5-dimethyl-piperidine: A closely related compound with a chloro substituent, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Ongoing research continues to uncover its potential in biology, medicine, and industry, highlighting its importance in modern science.
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C13H17NO3S/c1-10-9-14(11(2)8-13(10)15)18(16,17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
QGFPVFDOXWBCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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